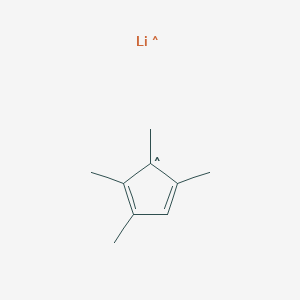Lithium tetramethylcyclopentadienide

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Lithium tetramethylcyclopentadienide is an organometallic compound with the chemical formula and a CAS number of 82061-21-0. It features a tetramethyl-substituted cyclopentadiene structure, where four methyl groups are attached to the cyclopentadiene ring. This unique structure imparts significant stability and reactivity, making it a valuable reagent in various chemical syntheses, particularly in the formation of complexes with transition metals .
Strong Base and Nucleophile
LiTMP is a strong base and a potent nucleophile. This means it readily donates electrons and reacts with electron-deficient molecules (electrophiles). [Source: National Institutes of Health. PubChem. Lithium tetramethylcyclopentadienide. ]
Due to this characteristic, LiTMP serves as a key player in various organic reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. [Source: Ereztech. Lithium tetramethylcyclopentadienide. ]
Synthesis
- LiTMP is commonly synthesized by reacting n-butyllithium with tetramethylcyclopentadiene in an inert solvent like ether or THF (tetrahydrofuran). [Source: Smolecule. Buy Lithium tetramethylcyclopentadienide, 95% | 82061-21-0. ]
Air and Moisture Sensitive
- It's important to note that LiTMP is highly sensitive to air and moisture. Therefore, researchers must handle it under inert atmosphere conditions using specialized gloveboxes and dry solvents. [Source: Sigma-Aldrich. Lithium tetramethylcyclopentadienide 82061-21-0. ]
Applications in Organic Synthesis
- LiTMP finds applications in a broad range of organic synthesis reactions, including:
- Lithiation reactions: LiTMP abstracts protons from organic molecules to generate carbanions, which are highly reactive intermediates. [Source: Ereztech. Lithium tetramethylcyclopentadienide. ]
- Alkylation reactions: Carbanions generated by LiTMP can react with alkyl halides to form new carbon-carbon bonds.
- Aldehyde and ketone enolates: LiTMP deprotonates aldehydes and ketones to form enolates, which are versatile intermediates in organic synthesis.
- Ring-opening reactions: LiTMP can be used to open certain cyclic compounds to generate new functional groups.
Lithium tetramethylcyclopentadienide is primarily utilized as a nucleophile in organic synthesis. It can participate in various reactions, including:
- Alkylation Reactions: The compound can react with alkyl halides to form substituted cyclopentadienyl derivatives. For instance, treatment with 2-chloroethyl p-toluenesulfonate in tetrahydrofuran results in the formation of new alkylated products .
- Coordination Chemistry: It serves as a ligand in coordination complexes with transition metals, enhancing their catalytic properties .
- Synthesis of Organometallic Compounds: Lithium tetramethylcyclopentadienide is involved in synthesizing cyclopentadienylphosphanes and various titanium and zirconium complexes, demonstrating its versatility as a precursor in organometallic chemistry .
Lithium tetramethylcyclopentadienide can be synthesized through several methods:
- Direct Reaction: It can be prepared by reacting lithium metal with tetramethylcyclopentadiene in an inert atmosphere.
- Alkylation of Cyclopentadiene: Starting from cyclopentadiene, alkylation with methyl iodide or similar reagents can yield tetramethylcyclopentadiene, which is subsequently treated with lithium.
- Lithiation: The compound can also be synthesized by lithiation of tetramethylcyclopentadiene using butyllithium or similar reagents .
Lithium tetramethylcyclopentadienide has several important applications:
- Catalyst in Organic Reactions: It is widely used as a catalyst in various organic transformations due to its ability to stabilize metal centers.
- Synthesis of Organometallic Compounds: The compound is essential for synthesizing various organometallic complexes that find use in catalysis and materials science .
- Research Tool: It serves as a valuable reagent for researchers exploring new synthetic pathways and reaction mechanisms.
Interaction studies involving lithium tetramethylcyclopentadienide primarily focus on its role as a ligand in metal complexes. These studies examine how it interacts with various transition metals to influence their catalytic properties and reactivity profiles. Such investigations are crucial for understanding the mechanisms behind catalysis and developing new materials with enhanced functionalities.
Lithium tetramethylcyclopentadienide shares structural and functional similarities with several other compounds. Below are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Lithium cyclopentadienide | Cyclopentadiene | Lacks methyl groups; less sterically hindered |
| Sodium tetramethylcyclopentadienide | Cyclopentadiene | Sodium salt variant; different solubility properties |
| Potassium cyclopentadienide | Cyclopentadiene | Potassium salt; used in similar applications |
| Lithium dimethylphenylcyclopentadienide | Cyclopentadiene | Contains phenyl group; alters electronic properties |
Lithium tetramethylcyclopentadienide is unique due to its high steric bulk from the four methyl groups, which enhances its stability and reactivity compared to other simpler cyclopentadiene derivatives. This steric hindrance allows it to form stable complexes while preventing excessive aggregation or decomposition during reactions .








